molecular formula C16H21ClN2O4 B13085986 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate

Cat. No.: B13085986
M. Wt: 340.80 g/mol
InChI Key: IJEKRHWYNXTKQA-UHFFFAOYSA-N
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Description

This compound belongs to the 7,8-dihydro-1,6-naphthyridine class, characterized by a bicyclic aromatic system with two nitrogen atoms. The structure includes a 4-chloro substituent and dual ester groups: a tert-butyl ester at position 6 and an ethyl ester at position 3. Such derivatives are frequently explored as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or allosteric modulators due to their rigid heterocyclic core and tunable substituent effects .

Properties

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

6-O-tert-butyl 3-O-ethyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-3,6-dicarboxylate

InChI

InChI=1S/C16H21ClN2O4/c1-5-22-14(20)10-8-18-12-6-7-19(9-11(12)13(10)17)15(21)23-16(2,3)4/h8H,5-7,9H2,1-4H3

InChI Key

IJEKRHWYNXTKQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2CCN(CC2=C1Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is a complex organic compound with a unique naphthyridine core. Its structure includes several functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H20ClN2O4
  • Molecular Weight : Approximately 340.80 g/mol
  • Structural Features :
    • Contains a tert-butyl group
    • An ethyl group
    • A chlorine atom
    • Two carboxylate groups

The biological activity of 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate is associated with its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition may be beneficial in cancer treatment by preventing uncontrolled cellular proliferation .
  • Binding Affinity : Interaction studies indicate that the compound binds effectively to specific receptors and enzymes, enhancing its therapeutic potential .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their overall biological efficacy .

Biological Activities

Research indicates that compounds structurally similar to 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate exhibit a range of biological activities:

  • Antitumor Effects : The compound has shown promise in inhibiting tumor growth through its action on key signaling pathways involved in cell proliferation .
  • Anti-inflammatory Properties : Potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have been suggested due to its inhibitory effects on specific kinases .

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyFindings
In vitro studies Demonstrated significant inhibition of PI3K-a and PI3K-b isoforms with IC50 values indicating strong potency against tumor cell lines .
Antioxidant assays Compounds similar to this structure showed effective radical scavenging activity in DPPH assays .
Enzyme inhibition assays The compound exhibited competitive inhibition against α-glucosidase with an IC50 value lower than standard drugs like acarbose .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate exhibit significant antimicrobial properties. The presence of the chlorine substituent enhances its ability to interact with microbial targets, potentially disrupting their cellular processes .

2. Anticancer Potential
The compound has shown promise as an anticancer agent. Its structural characteristics allow it to interact with various biological targets involved in cancer progression. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells or by interfering with cancer cell signaling pathways .

Synthetic Organic Chemistry

The synthesis of 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing the chlorine atom for substitution reactions to introduce other functional groups.
  • Carboxylation Reactions : Incorporating carboxylic acid groups into the naphthyridine core.

These synthetic routes require precise control of reaction conditions to achieve high yields and purity .

Case Study 1: Antimicrobial Activity

A study conducted on related compounds demonstrated that derivatives of naphthyridine exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorine substituent in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties of naphthyridine derivatives, revealing that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The study suggested that modifications to the structure could enhance therapeutic effects while reducing toxicity .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
SynthesisMulti-step reactions involving nucleophilic substitution and carboxylation

Chemical Reactions Analysis

3.1. Nucleophilic Substitution

The chlorine atom at the 4-position is susceptible to nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : Substitution of Cl with amines to form amide derivatives.

  • Reaction with alcohols : Substitution of Cl with oxygen nucleophiles (e.g., hydroxide or alkoxide ions).

3.2. Esterification/Coupling Reactions

The carboxylate groups can undergo esterification or coupling with amines to form amides. Typical conditions include:

  • Esterification : Use of alcohol and activating agents (e.g., DCC, HOBT) in aprotic solvents like DCM or DMF.

  • Amidation : Coupling with primary or secondary amines using reagents like HATU or T3P .

3.3. Deprotection of Functional Groups

If synthesized with protecting groups (e.g., Boc or Alloc), deprotection can be achieved via:

  • Acidic conditions : Use of HCl in dioxane or TFA for Boc removal .

  • Hydrogenolysis : Palladium-based catalysts for Alloc or benzyl group cleavage .

4.1. Enzyme Binding Studies

Research indicates that compounds structurally similar to 6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate exhibit binding affinity with enzymes such as cathepsins B and K , suggesting potential therapeutic applications .

4.2. Reactivity Trends

  • The chloro substituent enhances reactivity in nucleophilic substitution due to its electron-withdrawing nature.

  • The tert-butyl group provides steric hindrance, influencing reaction selectivity and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are identified based on the naphthyridine core, ester functionalities, and substituent patterns. Below is a comparative analysis:

Table 1: Comparative Structural and Functional Analysis
Compound Name Substituents Molecular Formula Key Properties/Notes References
Target Compound :
6-tert-Butyl 3-ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-3,6(5H)-dicarboxylate
4-Cl, 3-Ethyl ester, 6-tert-Butyl ester C₁₇H₂₃ClN₂O₄ Noted for dual ester groups and chloro substitution; potential reactivity at C-4 for further functionalization. -
6-tert-Butyl 2-methyl-7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate 2-Methyl ester, 6-tert-Butyl ester C₁₆H₂₂N₂O₄ Methyl ester at C-2 may reduce steric hindrance compared to ethyl. Synthesis methods (e.g., DMF/KOt-Bu) align with target compound’s likely routes .
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1151665-15-4) 2-Cl, 6-tert-Butyl ester C₁₃H₁₇ClN₂O₂ Structural similarity score: 0.75 (vs. target). Chloro at C-2 instead of C-4; single ester group limits solubility compared to dicarboxylates. Available from suppliers with 95% purity .
6-(tert-Butyl) 3-ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate (CAS 1812202-34-8) 2-Oxo, 3-Ethyl ester, 6-tert-Butyl ester C₁₇H₂₄N₂O₅ Oxo group at C-2 enhances hydrogen-bonding potential. Tetrahydro backbone increases conformational flexibility. Supplier-listed but lacks reported bioactivity .
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355818-98-3) 3-Nitro, 6-tert-Butyl ester C₁₃H₁₇N₃O₄ Nitro group at C-3 introduces strong electron-withdrawing effects, altering reactivity. Purity: 95% (commercial sources) .

Physicochemical Properties

  • tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (): Density (1.2 g/cm³) and boiling point (420.6°C) suggest high thermal stability, a trait likely shared by the target compound due to structural similarity .
  • Purity and Availability : Commercial analogs (e.g., 95% purity for 2-chloro and 3-nitro derivatives) indicate rigorous quality control, though the target compound’s availability is unconfirmed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering steric and electronic factors?

  • Methodological Answer : The synthesis can leverage esterification or coupling reactions, similar to structurally related naphthyridine derivatives. For instance, tert-butyl/ethyl ester groups are typically introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions . Catalysts like Pd(PPh₃)₄ or CuI may enhance coupling efficiency for halogenated intermediates (e.g., the 4-chloro substituent). Steric hindrance from the tert-butyl group requires careful solvent selection (e.g., DMF or THF) and elevated temperatures (80–120°C) to improve reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C6 vs. ethyl at C3) and dihydro-naphthyridine ring saturation. Aromatic protons typically appear at δ 7.2–8.5 ppm, while tert-butyl groups show singlets near δ 1.3 ppm .
  • HRMS : High-resolution mass spectrometry (CI+ or ESI+) validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values within 0.5 ppm error) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the dihydro-naphthyridine core .

Q. How should researchers assess the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC to monitor decomposition above 150°C.
  • Hydrolytic Stability : HPLC analysis after 24-hour exposure to pH 2–12 buffers. The ester groups (tert-butyl, ethyl) may hydrolyze under strongly acidic/basic conditions, requiring inert storage (argon, –20°C) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates. For example, ICReDD’s workflow combines these calculations with experimental feedback to identify optimal catalysts and solvents. Key parameters include activation energy (<30 kcal/mol for feasible reactions) and orbital interactions (e.g., LUMO localization at the chloro-substituted carbon) .

Q. How to resolve contradictions in reaction yield data when varying tert-butyl group positions?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate variables. For example:

  • Central Composite Design : Test temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) across 15–20 trials. Analyze via ANOVA to identify significant factors (p < 0.05). Contradictions often arise from unoptimized steric effects; computational docking (AutoDock Vina) can model steric clashes between tert-butyl and reactants .

Q. What strategies address low regioselectivity in dihydro-naphthyridine functionalization?

  • Methodological Answer :

  • Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid as a transient directing group to target C4 or C8 positions.
  • Electrophilic Aromatic Substitution : Halogenation (e.g., NCS for chlorination) at electron-rich positions guided by Hirshfeld charge analysis (Multiwfn software) .

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